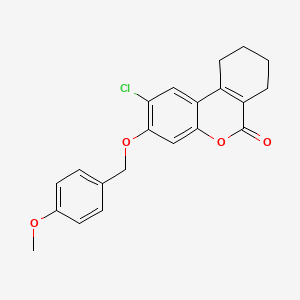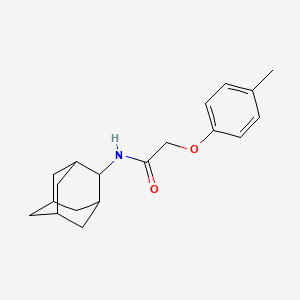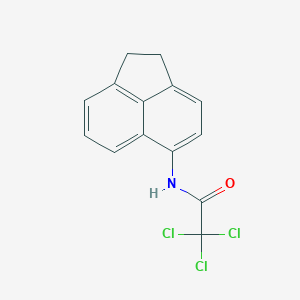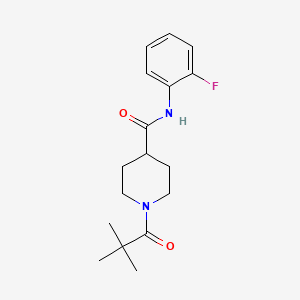![molecular formula C18H22O5 B5769670 2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5769670.png)
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring, a tert-butyl group, and an ethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with a suitable dioxane derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the scalability and quality of the final product.
化学反应分析
Types of Reactions
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
相似化合物的比较
Similar Compounds
4-Tert-butyl-N-(2-ethoxyphenyl)benzamide: Shares the ethoxyphenyl group but differs in the overall structure.
2,5-Di-tert-butyl-4-methoxyphenol: Contains tert-butyl groups and a methoxyphenyl group, but lacks the dioxane ring.
Uniqueness
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring with tert-butyl and ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
属性
IUPAC Name |
2-tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-21-13-9-7-12(8-10-13)11-14-15(19)22-18(5,17(2,3)4)23-16(14)20/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFSNCFQTBWNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![6-METHOXY-4-METHYL-2-{[(3-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5769602.png)

![2-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B5769621.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![N-[(2,3-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine](/img/structure/B5769641.png)

![1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one](/img/structure/B5769664.png)

![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide](/img/structure/B5769678.png)

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

